molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8

Gitaloxin

Numéro de catalogue B1245854
Numéro CAS: 3261-53-8
Poids moléculaire: 808.9 g/mol
Clé InChI: GZZJHPZDXZCDDA-MBJUQXSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gitaloxin is a cardenolide glycoside that is gitoxin in which the 16beta-hydroxy group has been formylated. It has a role as a metabolite. It derives from a gitoxin.

Applications De Recherche Scientifique

Cardiac Glycoside Research

Gitaloxin, as a cardiac glycoside, has been a subject of study for its potential therapeutic applications, especially in cardiac care. It has been compared with other digitalis glycosides like digoxin and digitoxin for its efficacy and safety in treating various cardiac conditions. For instance, Batterman et al. (1951) and Batterman et al. (1952) investigated gitalin, a derivative of gitaloxin, for treating congestive heart failure, demonstrating its potential therapeutic benefits and unique pharmacological properties (Batterman, Degraff, Gutner, Rose, & Lhowe, 1951); (Batterman, Degraff, & Rose, 1952).

High Altitude Prophylaxis

Research by Fischer (1941) highlighted gitalin's efficacy in protecting against severe acute anoxemia caused by high altitudes. This prophylactic effect underscores gitaloxin's potential in environments or situations where oxygen levels are significantly reduced (Fischer, 1941).

Pharmacological Studies

Studies on the pharmacological effects of gitaloxin include its interaction with Na, K-ATPase, a crucial enzyme in cardiac function. Pover and Godfraind (1982) explored the inhibitory effects of gitaloxin and its derivatives on this enzyme, providing insights into its potential mechanism of action and toxicity (Pover & Godfraind, 1982).

Clinical Efficacy in Specific Populations

Gitalin, closely related to gitaloxin, was studied by Harris and Del Giacco (1956) for its effectiveness in treating congestive heart failure in elderly patients. Their research indicated that gitalin was generally well-tolerated and effective in this demographic (Harris & Del Giacco, 1956).

Comparative Studies with Other Glycosides

Gitaloxin has been compared to other cardiac glycosides to evaluate its therapeutic and toxic indexes. Bryfogle et al. (1957) conducted such a study, providing valuable comparative data on the therapeutic-toxic ratios of gitaloxin and other digitalis preparations (Bryfogle, Santilli, Saltzman, & Bellet, 1957).

Propriétés

Numéro CAS

3261-53-8

Formule moléculaire

C42H64O15

Poids moléculaire

808.9 g/mol

Nom IUPAC

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+/m1/s1

Clé InChI

GZZJHPZDXZCDDA-MBJUQXSJSA-N

SMILES isomérique

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

SMILES canonique

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

Autres numéros CAS

3261-53-8

Synonymes

16-formylgitoxin
gitaloxin
gitaloxin, (3beta,5beta)-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitaloxin
Reactant of Route 2
Gitaloxin
Reactant of Route 3
Gitaloxin
Reactant of Route 4
Gitaloxin
Reactant of Route 5
Gitaloxin
Reactant of Route 6
Gitaloxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.